3-trans-p-Coumaroyl maslinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

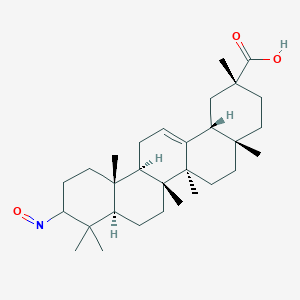

3-trans-p-クマロイルマスリニック酸は、様々な植物に存在するマスリニック酸から誘導された天然トリテルペノイド化合物です。 抗炎症、抗酸化、抗癌などの様々な生物活性で知られています . この化合物は、潜在的な治療用途のために科学研究において大きな関心を集めています。

2. 製法

合成経路と反応条件: 3-trans-p-クマロイルマスリニック酸は、触媒的水素化、アルキル化、芳香族求核置換反応などの様々な化学反応によって合成することができます . 合成は、一般的に、特定の反応条件下でマスリニック酸をp-クマリン酸とカップリングさせて目的の化合物を生成します。

工業生産方法: 3-trans-p-クマロイルマスリニック酸の工業生産では、マスリニック酸を豊富に含むオークの木の樹皮など、天然資源からの抽出がしばしば行われます . 抽出プロセスは、精製と化学修飾によって最終製品を得ます。

準備方法

Synthetic Routes and Reaction Conditions: 3-trans-p-Coumaroyl maslinic acid can be synthesized through various chemical reactions, including catalytic hydrogenation, alkylation, and aromatic substitution reactions . The synthesis typically involves the coupling of maslinic acid with p-coumaric acid under specific reaction conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the bark of oak trees, which are rich in maslinic acid . The extraction process is followed by purification and chemical modification to obtain the final product.

化学反応の分析

反応の種類: 3-trans-p-クマロイルマスリニック酸は、以下のような様々な化学反応を起こします。

酸化: この化合物は酸化されて、異なる誘導体を生成することができます。

還元: 還元反応によって、化合物中に存在する官能基が修飾されることがあります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾された3-trans-p-クマロイルマスリニック酸の様々な誘導体があり、その生物活性を強化したり変更したりすることができます .

4. 科学研究への応用

3-trans-p-クマロイルマスリニック酸は、以下のような広範囲の科学研究への応用があります。

化学: 他の生物活性化合物を合成するための前駆体として使用されます。

生物学: この化合物は、細胞シグナル伝達経路における役割と、細胞増殖やアポトーシスへの影響について研究されています。

科学的研究の応用

3-trans-p-Coumaroyl maslinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Biology: The compound is studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: It has potential therapeutic applications in treating cancer, inflammation, and microbial infections.

作用機序

3-trans-p-クマロイルマスリニック酸の作用機序は、様々な分子標的や経路との相互作用に関係しています。 p53-MDM2相互作用を阻害することが知られており、p53活性を再活性化して、癌予防に重要な役割を果たします . さらに、この化合物は、グラム陽性菌の細胞膜の完全性を破壊することで抗菌活性も示します .

6. 類似の化合物との比較

3-trans-p-クマロイルマスリニック酸は、以下のような他の類似の化合物と比較することができます。

シルベストロール: 強力な抗癌作用を持つ別のトリテルペノイドです。

ベツロニック酸: 抗炎症作用と抗癌作用で知られています.

独自性: 3-trans-p-クマロイルマスリニック酸は、抗癌作用と抗菌作用の両方を兼ね備えていることが特徴であり、様々な治療用途に適した汎用性の高い化合物となっています .

類似化合物との比較

3-trans-p-Coumaroyl maslinic acid can be compared with other similar compounds, such as:

Silvestrol: Another triterpenoid with potent anticancer properties.

Betulonic acid: Known for its anti-inflammatory and anticancer activities.

Uniqueness: What sets this compound apart is its dual role in both anticancer and antimicrobial activities, making it a versatile compound for various therapeutic applications .

特性

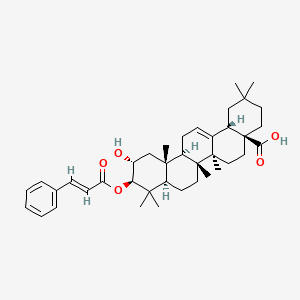

分子式 |

C39H54O5 |

|---|---|

分子量 |

602.8 g/mol |

IUPAC名 |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C39H54O5/c1-34(2)19-21-39(33(42)43)22-20-37(6)26(27(39)23-34)14-15-30-36(5)24-28(40)32(35(3,4)29(36)17-18-38(30,37)7)44-31(41)16-13-25-11-9-8-10-12-25/h8-14,16,27-30,32,40H,15,17-24H2,1-7H3,(H,42,43)/b16-13+/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 |

InChIキー |

QYNZDAXHBDWWFS-BECYFJCGSA-N |

異性体SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC=CC=C6)O)C |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=CC=C6)O)C)C)C2C1)C)C(=O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843117.png)